
5-Chloro-2-(morpholin-4-YL)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(morpholin-4-YL)aniline hydrochloride: is a chemical compound with the molecular formula C10H14Cl2N2O and a molecular weight of 249.136 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with morpholine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The nitro group is reduced to an amine, and the morpholine ring is introduced through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride is used as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems . It is also employed in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials . Its versatility makes it a valuable component in the manufacturing of specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(morpholin-4-yl)aniline
- 5-Chloro-2-(morpholin-4-yl)phenylamine
- 2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride
Comparison: Compared to similar compounds, 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and morpholine groups . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14Cl2N2O |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
5-chloro-2-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H |
Clé InChI |
HIRKUZJAWAZJOG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


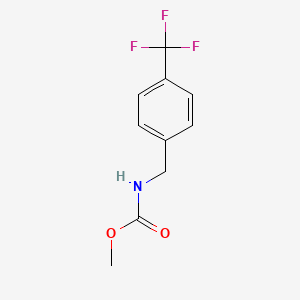
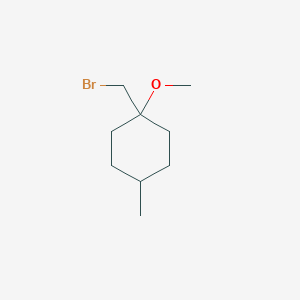

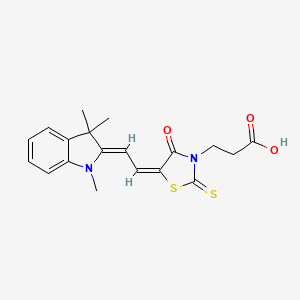
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
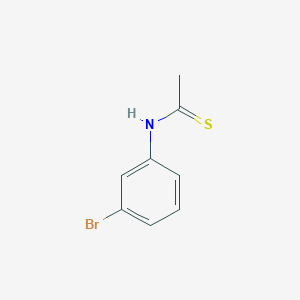
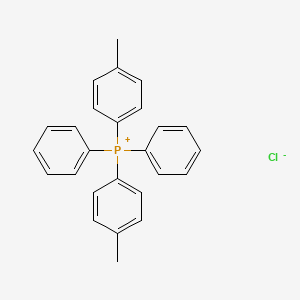
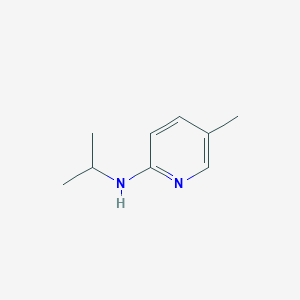
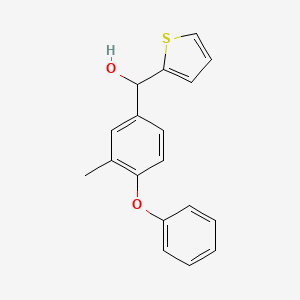
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
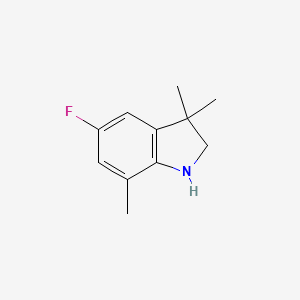
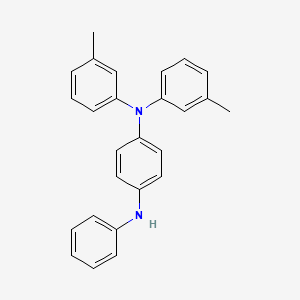
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
